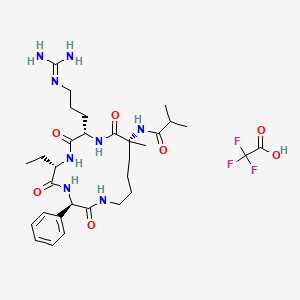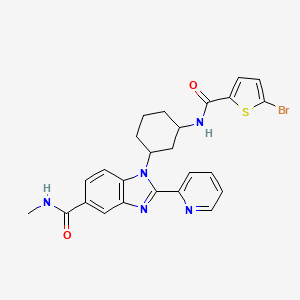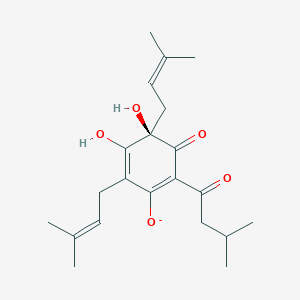
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole is a complex organic compound that features a piperidine ring, a phenyl group, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that this compound may interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group and the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the methylation of the piperidine ring using methyl iodide under basic conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methyl-piperidin-4-yl)-propan-1-ol: Another piperidine derivative with similar structural features but different functional groups.
1-(4-Fluorobenzyl)piperidin-4-yl: A compound with a similar piperidine ring but different substituents on the aromatic ring.
Uniqueness
3-(1-Methyl-piperidin-4-yl)-2-phenyl-1H-indole is unique due to its combination of an indole core, a phenyl group, and a piperidine ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C20H22N2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-(1-methylpiperidin-4-yl)-2-phenyl-1H-indole |
InChI |
InChI=1S/C20H22N2/c1-22-13-11-15(12-14-22)19-17-9-5-6-10-18(17)21-20(19)16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3 |
Clé InChI |
UBCVYEFSXHCFPK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)

![{2-[(2r)-4-[4-(Hydroxymethyl)-3-(Methylsulfonyl)phenyl]-2-(Propan-2-Yl)piperazin-1-Yl]-4-(Trifluoromethyl)pyrimidin-5-Yl}methanol](/img/structure/B10819881.png)
![4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile](/img/structure/B10819894.png)



![8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione](/img/structure/B10819910.png)